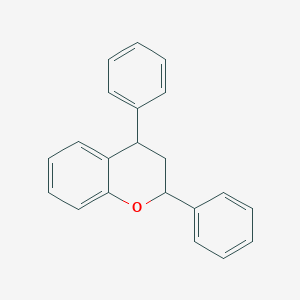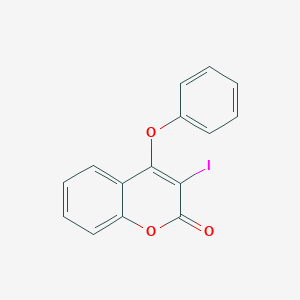
3-Iodo-4-phenoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-phenoxy-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C15H9IO3 and a molecular weight of 364.13 g/mol This compound is a derivative of benzopyran, featuring an iodine atom at the 3-position and a phenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-phenoxy-2H-chromen-2-one typically involves the iodination of a benzopyran derivative followed by the introduction of a phenoxy group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable base.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-phenoxy-2H-chromen-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The phenoxy group can participate in various coupling reactions to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Such as sodium hydroxide or potassium carbonate for nucleophilic substitution reactions.
Major Products Formed:
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Substituted Benzopyrans: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 3-Iodo-4-phenoxy-2H-chromen-2-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-Iodo-4-phenoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The iodine and phenoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-: A related compound with a similar core structure but lacking the iodine and phenoxy groups.
2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-, sodium salt: Another derivative with different substituents, used in various applications.
2H-1-Benzopyran-2-one, 3,3’-methylenebis[4-hydroxy-]: A compound with a bisphenol structure, used in different industrial applications.
Uniqueness: The presence of both iodine and phenoxy groups in 3-Iodo-4-phenoxy-2H-chromen-2-one makes it unique compared to other benzopyran derivatives. These substituents confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
68903-74-2 |
|---|---|
Molecular Formula |
C15H9IO3 |
Molecular Weight |
364.13 g/mol |
IUPAC Name |
3-iodo-4-phenoxychromen-2-one |
InChI |
InChI=1S/C15H9IO3/c16-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)17/h1-9H |
InChI Key |
CBRHBRGPGPQQCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


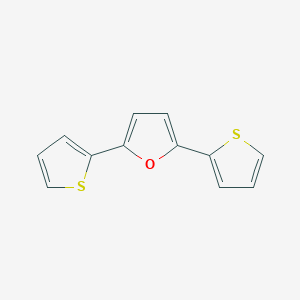
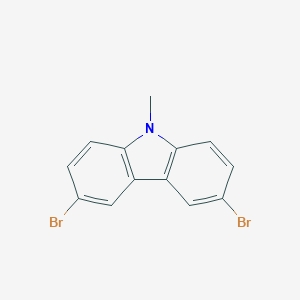


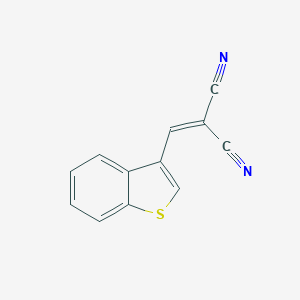
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


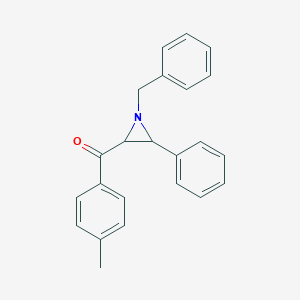

![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)

